6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
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Overview
Description
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and hexanoic acid derivatives.
Condensation Reaction: The aldehyde group of 4-trifluoromethylbenzaldehyde undergoes a condensation reaction with a suitable hexanoic acid derivative in the presence of a base catalyst to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation conditions to introduce the keto group at the sixth position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The keto group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-6-phenylhexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-Oxo-6-(4-methylphenyl)hexanoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and biological activity.
6-Oxo-6-(4-chlorophenyl)hexanoic acid:
Uniqueness
6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-7-5-9(6-8-10)11(17)3-1-2-4-12(18)19/h5-8H,1-4H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPZGTYFYCGMDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620418 |
Source
|
Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-38-9 |
Source
|
Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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